In Silico Target Repurposing: Aspartate Aminotransferase Binding vs. FPR Inactivity — Comparative Docking Scores
In a library of 52 pyridazin-3(2H)-one derivatives designed as FPR agonists, the target compound (exemplified by analog 3a) failed to bind FPR1/FPR2 (EC50 >10 µM) but demonstrated a strong, stable interaction with cytoplasmic aspartate aminotransferase (AST) in pharmacophore-based inverse virtual screening against 16,159 receptor models and subsequent molecular docking [1]. The docking-derived binding energy for AST was -8.7 kcal/mol, and molecular dynamics simulations confirmed RMSD <2.0 Å over 50 ns, indicating a robust ligand-protein complex [1]. In contrast, the 6-phenyl analog (lacking 4-fluoro-2-methoxyphenyl) showed no significant AST engagement (binding energy > -6.0 kcal/mol) [1].
| Evidence Dimension | In silico binding affinity to aspartate aminotransferase (docking score) |
|---|---|
| Target Compound Data | -8.7 kcal/mol (analog 3a) |
| Comparator Or Baseline | 6-phenyl pyridazinone analog: > -6.0 kcal/mol |
| Quantified Difference | Δ ≥ 2.7 kcal/mol (~100-fold affinity preference) |
| Conditions | PharmMapper pharmacophore-based inverse virtual screening + AutoDock Vina docking + 50 ns MD simulation |
Why This Matters
This differential AST engagement provides a validated repurposing path not available to simpler 6-phenyl pyridazinones, directly guiding compound selection for metabolic or liver-targeted research programs.
- [1] Floresta G, Crocetti L, Giovannoni MP, Biagini P, Cilibrizzi A. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. J Enzyme Inhib Med Chem. 2020;35(1):1137-1144. doi:10.1080/14756366.2020.1760261. View Source
